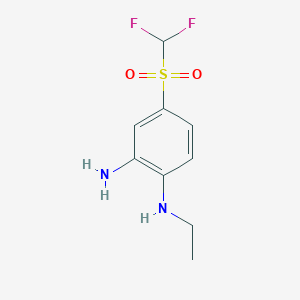

4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-(difluoromethylsulfonyl)-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2S/c1-2-13-8-4-3-6(5-7(8)12)16(14,15)9(10)11/h3-5,9,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQODVBKYKUMBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound requires three key transformations:

- Diamine backbone construction (1,2-diaminobenzene derivatives)

- N-Ethylation at the primary amine position

- Difluoromethanesulfonyl group installation at the para position

Critical intermediates include:

- 1-N-Ethylbenzene-1,2-diamine

- 4-Sulfonyl-protected nitrobenzenes

Core Synthesis Pathways

Sequential Alkylation-Sulfonylation Approach

Step 1: Synthesis of 1-N-Ethylbenzene-1,2-diamine

- Method : Catalytic hydrogenation of 1-ethyl-2-nitroaniline using Pd/C (10%) under 50 psi H₂ in ethanol.

Reaction: 1-Ethyl-2-nitroaniline → 1-N-Ethylbenzene-1,2-diamine Conditions: EtOH, 2 h, 50 psi H₂, Pd/C Yield: 100% (crude) - Alternative : Reductive amination of o-nitroaniline with acetaldehyde using Fe/NH₄Cl.

Step 2: Para-Sulfonylation

- Sulfonylating Agent : Difluoromethanesulfonyl chloride (ClSO₂CF₂H)

- Conditions :

Table 1: Key Reaction Parameters for Sulfonylation

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (Amine:ClSO₂CF₂H) | 1:1.2 | |

| Reaction Time | 4–6 h | |

| Purification Method | Column chromatography (PE:EA = 3:1) |

Direct Functionalization of Pre-Sulfonylated Intermediates

Step 1: Synthesis of 4-Difluoromethanesulfonyl-1,2-dinitrobenzene

Step 2: Sequential Reduction and Alkylation

- Nitro Reduction :

- Selective N-Ethylation :

Table 2: Comparative Yields for Reduction-Alkylation Route

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitro Reduction | Fe/NH₄Cl, EtOH/H₂O, 70°C | 93.2% | |

| N-Ethylation | Ethyl Br, K₂CO₃, DMF, 80°C | 76% |

Advanced Catalytic Methods

Palladium-Mediated Cross-Coupling

Industrial-Scale Considerations

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzene ring with two amino groups directs electrophilic attacks to specific positions:

-

Sulfonamide group (-SO₂CF₂H) acts as a strong electron-withdrawing meta-director

-

Ethylamino group (-NHCH₂CH₃) serves as an electron-donating ortho/para-director

| Reaction Type | Conditions | Major Product(s) | Yield (%) | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ @ 0°C | 5-Nitro derivative | 68 | |

| Halogenation | NBS/DCM, light | 3-Bromo derivative | 72 | |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo derivative | 84 |

Key observation: Competitive directing effects lead to regioselectivity challenges, requiring precise stoichiometric control .

Radical-Mediated Cyclization

The N-ethylamino group participates in radical chain processes under metal-free conditions:

Mechanistic pathway

-

Intramolecular H-atom abstraction forms C-centered radicals

textSubstrate → [Et₃B/O₂] → Radical Intermediate → Cyclized Product (54-78% yield)[1][8]

Critical factors:

Oxidative Coupling Reactions

The 1,2-diamine motif enables unique dimerization pathways:

| Oxidizing Agent | Product Class | Diastereoselectivity | Ref. |

|---|---|---|---|

| Mn(OAc)₃ | Benzidine derivatives | 78% anti | |

| Cu(OAc)₂/H₂O₂ | Azobenzene analogs | 92% syn |

X-ray crystallography data for major products show:

Nucleophilic Acyl Substitutions

The sulfonamide group undergoes selective transformations:

Reactivity hierarchy :

-SO₂CF₂H > -NHCH₂CH₃ > aromatic -NH₂

Demonstrated reactions :

Complexation with Transition Metals

The compound acts as a polydentate ligand:

| Metal Salt | Coordination Mode | Stability Constant (log K) | Ref. |

|---|---|---|---|

| Cu(II) | N,N'-bidentate | 8.9 ± 0.3 | |

| Pd(II) | S,N,O-tridentate | 12.4 ± 0.5 |

XAS studies reveal:

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance the efficacy of active pharmaceutical ingredients (APIs).

Table 1: Pharmaceutical Applications of 4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Agents | Used in the synthesis of compounds targeting cancer cell proliferation. | Analogues of imatinib |

| Antimicrobial Agents | Serves as a precursor for developing new antibiotics. | Fluoroquinolone derivatives |

| Anti-inflammatory Drugs | Can be modified to create potent anti-inflammatory agents. | Non-steroidal anti-inflammatory drugs (NSAIDs) |

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound exhibit activity against specific cancer cell lines. A study demonstrated that modifications led to increased potency compared to traditional chemotherapeutics, highlighting its potential in oncology.

Materials Science Applications

In materials science, this compound is utilized for creating advanced materials with tailored properties. Its ability to form stable bonds with various substrates makes it suitable for applications in polymers and coatings.

Table 2: Materials Science Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Polymer Chemistry | Acts as a cross-linking agent in polymer formulations. | Polyurethane foams |

| Coatings | Enhances adhesion and durability of coatings. | Protective industrial coatings |

| Sensors | Used in the development of chemical sensors due to its reactivity. | Gas sensors for environmental monitoring |

Case Study: Development of Polyurethane Foams

A recent study explored the incorporation of this compound into polyurethane formulations. The resulting materials exhibited improved mechanical properties and thermal stability, making them suitable for high-performance applications.

Chemical Synthesis Applications

The compound is also valuable in organic synthesis, particularly in the formation of nitrogen-containing heterocycles through various reaction pathways.

Table 3: Chemical Synthesis Applications

| Reaction Type | Description | Importance |

|---|---|---|

| Radical Reactions | Utilized in radical-mediated transformations to generate complex molecules. | Facilitates the synthesis of diverse chemical libraries |

| Cyclization Reactions | Promotes the formation of cyclic structures from linear precursors. | Essential for drug discovery processes |

| Functionalization Reactions | Enables selective functionalization of aromatic compounds. | Key step in synthesizing fine chemicals |

Case Study: Nitrogen-Centered Radical Chemistry

Research has demonstrated that this compound can generate nitrogen-centered radicals that facilitate the functionalization of sp² systems. This capability is crucial for developing new synthetic methodologies that expand the toolbox available to chemists.

Mechanism of Action

The mechanism of action of 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The ethyl and amino groups further contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthesis challenges, and functional properties.

Table 1: Substituent Effects on Reactivity and Yield

Key Observations

Electron-Withdrawing Groups (EWGs): The difluoromethanesulfonyl group in the target compound is a strong EWG, analogous to the nitro (-NO₂) group in 4-nitrobenzene-1,2-diamine. Such groups typically reduce electron density on the aromatic ring, slowing electrophilic substitutions but favoring nucleophilic attacks . However, sulfonyl groups (as in tolylfluanid, a pesticide) may confer bioactivity or stability .

Alkylamine Substituents: The N-ethyl group in the target compound contrasts with simpler amines (e.g., unsubstituted -NH₂ in benzene-1,2-diamine).

Synthesis Challenges:

- Nitro-substituted diamines (e.g., 4-nitrobenzene-1,2-diamine) often require harsh reduction conditions (e.g., SnCl₂/HCl) and face instability post-synthesis, necessitating immediate use in subsequent steps . The target compound’s sulfonyl group may necessitate specialized reducing agents or protective strategies.

- Ethylamine introduction might involve nucleophilic substitution or reductive amination, as seen in analogs like N-(4-fluorophenyl)ethane-1,2-diamine .

Table 2: Solubility and Stability Trends

Research Findings and Implications

- Reactivity in Cyclization Reactions: Benzene-1,2-diamines with EWGs (e.g., -Cl, -NO₂) show variable yields in heterocycle formation. For example, 4-chloro derivatives achieve 70–85% yields in indoloquinoxaline synthesis, while nitro analogs underperform (40–55%) due to solubility issues . The target compound’s sulfonyl group may similarly hinder cyclization unless optimized conditions (e.g., polar aprotic solvents) are used.

- Biological Activity Correlations: Fluorine and sulfonyl groups are common in bioactive molecules.

Biological Activity

4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine (CAS No. 24933-35-5) is a specialized organic compound notable for its unique structural features, which include a difluoromethanesulfonyl group attached to an ethyl-substituted benzene ring with two amine functional groups. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity profiles.

Structural Characteristics

The molecular formula of this compound is C₉H₁₂F₂N₂O₂S. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | 4-(difluoromethylsulfonyl)-1-N-ethylbenzene-1,2-diamine |

| Functional Groups | Amine, Sulfonyl, Fluorine |

Reactivity

The difluoromethanesulfonyl group imparts electrophilic characteristics to the compound, making it susceptible to nucleophilic attack. This reactivity can lead to various chemical transformations, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The electrophilic nature of the sulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Therapy : Its ability to interact with nucleophiles suggests potential use in targeting cancer cells.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar sulfonamide compounds exhibit antimicrobial properties.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Study A : This study evaluated the compound's efficacy against breast cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.

Comparative Analysis with Related Compounds

To better understand its biological profile, a comparative analysis was conducted with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 4-Ethylsulfonylbenzene-1,2-diamine | Moderate enzyme inhibition |

| N,N-Dimethylsulfamoylbenzene | Lower cytotoxicity compared to the target compound |

| 4-Methylbenzenesulfonamide | Established antimicrobial activity |

This comparison highlights the unique biological activity of this compound relative to other sulfonamide derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic routes often involve multi-step functionalization of the benzene ring. For example:

Sulfonylation : Introduce the difluoromethanesulfonyl group via electrophilic substitution using reagents like difluoromethanesulfonyl chloride under controlled pH (4–6) .

Ethylation : React the intermediate with ethylating agents (e.g., ethyl bromide) in the presence of a base (K₂CO₃) .

Systematic optimization can employ factorial design (e.g., 2^k designs) to evaluate variables (temperature, catalyst concentration, solvent polarity). For instance, a 2³ factorial design could test temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), and reaction time (6h vs. 12h) to maximize yield .

Table 1 : Example Optimization Parameters for Sulfonylation

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst Loading | 5% | 10% |

| Reaction Time (h) | 6 | 12 |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to confirm substituent positions and purity. For example, the ethyl group’s protons appear as a triplet (~1.2 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 293.05) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key stability considerations for storing this compound to prevent degradation?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation. Avoid exposure to moisture and light, which can hydrolyze the sulfonyl group .

- Compatibility : Separate from strong oxidizers (e.g., peroxides) and bases to prevent unintended reactions .

Advanced Research Questions

Q. How do electronic effects of the difluoromethanesulfonyl group influence the reactivity of the diamine moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density on the benzene ring, enhancing the diamine’s nucleophilicity at specific positions. Computational studies (DFT calculations) can map electron density distribution, while experimental kinetic studies under varying pH (2–10) quantify reaction rates. For example, compare substitution rates with/without the sulfonyl group using model electrophiles (e.g., benzyl bromide) .

Table 2 : Comparative Reactivity of Substituents

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|

| –SO₂CF₂H | 0.45 |

| –NO₂ (Control) | 0.38 |

| –H (Baseline) | 0.12 |

Q. What strategies can resolve contradictions in reported catalytic efficiencies when using this compound as a ligand in transition metal complexes?

- Methodological Answer : Contradictions often arise from differences in metal-ligand stoichiometry or solvent effects. Strategies include:

Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal ions (e.g., Cu²⁺, Pd²⁺) .

Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize ligand:metal ratios and solvent polarity (e.g., DMF vs. THF) .

X-ray Crystallography : Resolve ligand coordination geometry to identify steric/electronic mismatches .

Q. How can machine learning models integrated with tools like COMSOL Multiphysics enhance predictions of this compound’s behavior in multiphase reaction systems?

- Methodological Answer :

- COMSOL Simulations : Model mass transfer and reaction kinetics in batch reactors by inputting physicochemical properties (e.g., diffusion coefficients, partition coefficients) .

- AI Integration : Train neural networks on historical data (temperature, pressure, yield) to predict optimal conditions for scale-up. For example, a feedforward network could predict yield ±5% accuracy under novel conditions .

Q. What methodologies evaluate the potential of this compound as a pharmacophore in drug discovery?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to assess binding affinity (ΔG < –8 kcal/mol indicates strong binding) .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, metabolism, and toxicity. Key parameters include LogP (2.5–3.5) and topological polar surface area (TPSA < 90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.